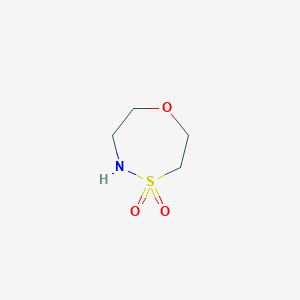

1,4,5-Oxathiazepane 4,4-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,4,5-Oxathiazepane 4,4-dioxide is a heterocyclic compound that belongs to the class of sultams, which are cyclic sulfonamides. This compound is characterized by a seven-membered ring containing oxygen, sulfur, and nitrogen atoms. Sultams, including this compound, have garnered significant interest due to their diverse chemical and biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,4,5-Oxathiazepane 4,4-dioxide can be synthesized through the reaction of N-benzyl-N-(2-hydroxyethyl)-sarcosine or proline sulfamide with aromatic aldehydes under acid catalysis . The starting materials, N-Boc-sulfamide derivatives of sarcosine or proline, are alkylated with benzyl alcohol under Mitsunobu reaction conditions. The Boc group is then removed chemoselectively by acidolysis, and the resulting product is reduced to the corresponding alcohol in good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that utilize readily available starting materials and mild reaction conditions. The use of environmentally friendly and cost-effective processes is emphasized to facilitate large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

1,4,5-Oxathiazepane 4,4-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Synthetic Routes

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Acid-catalyzed reaction | N-benzyl-N-(2-hydroxyethyl)-sarcosine + aromatic aldehydes | Mild acidic conditions | Variable |

| One-pot sulfonylation/intramolecular thia-Michael addition | Cysteamine + 2-chloroethanesulfonyl chloride | One-pot reaction | High |

Chemistry

1,4,5-Oxathiazepane 4,4-dioxide serves as a valuable intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions such as oxidation and substitution makes it a versatile building block for synthesizing other heterocycles.

- Oxidation Reactions : The compound can be oxidized to form sulfoxides or sulfones.

- Substitution Reactions : Nucleophilic substitutions can introduce different functional groups into the molecule.

Biology

The compound exhibits potent biological activities that make it a candidate for drug discovery. It has shown promise in treating various diseases due to its ability to induce reactive oxygen species (ROS) in cancer cell lines, leading to apoptosis.

- Anticancer Activity : Studies indicate that this compound can selectively target cancer cells while sparing normal cells.

- Antibacterial Properties : It has demonstrated efficacy against several bacterial strains, suggesting potential as an antibacterial agent.

Medicine

This compound is being explored for its therapeutic potential in treating infectious diseases and cancer. Its mechanism of action involves interaction with molecular targets that lead to cell death in malignant cells.

Case Studies

- Anticancer Activity : A study investigated the effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity against breast and lung cancer cells with IC50 values in the low micromolar range.

- Antibacterial Testing : In vitro assays showed that this compound effectively inhibited the growth of antibiotic-resistant bacterial strains including MRSA (Methicillin-resistant Staphylococcus aureus), highlighting its potential as a new antibacterial agent.

Mecanismo De Acción

The mechanism of action of 1,4,5-Oxathiazepane 4,4-dioxide involves its interaction with molecular targets and pathways. The compound has been shown to induce high levels of reactive oxygen species (ROS) in treated cancer cell lines, leading to apoptosis (programmed cell death). This ROS-driven mechanism is also responsible for its antibacterial activity . The compound targets specific enzymes and proteins involved in cellular processes, disrupting their function and leading to cell death .

Comparación Con Compuestos Similares

1,4,5-Oxathiazepane 4,4-dioxide can be compared with other similar compounds, such as:

1,4,3,5-Oxathiadiazepane 4,4-dioxides: These compounds share a similar heterocyclic structure but differ in the arrangement of atoms within the ring.

Benzodithiazine dioxides: These compounds exhibit anti-HIV-1 activity and are structurally related to this compound.

Benzoxathiazepine 1,1-dioxides: Known for their ability to activate glucokinase, these compounds are used in the treatment of type II diabetes.

The uniqueness of this compound lies in its specific combination of chemical and biological properties, making it a versatile compound for various applications .

Actividad Biológica

1,4,5-Oxathiazepane 4,4-dioxide is a heterocyclic compound that has attracted attention for its potential biological activities. This compound belongs to a class of sulfur-containing cyclic compounds that exhibit diverse pharmacological properties. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C4H5N1O3S1

- Molecular Weight : 161.16 g/mol

The compound features a seven-membered ring containing sulfur and nitrogen atoms, which contributes to its unique reactivity and biological properties.

Antiviral Properties

Research indicates that this compound exhibits antiviral activity. A study published in Molecules reported its potential as an anti-HIV agent. The structural analogs of this compound were synthesized and tested for their ability to inhibit HIV-1 replication in vitro. The results showed promising antiviral activity, suggesting that modifications in the structure could enhance efficacy against viral infections .

Antitumor Activity

In addition to its antiviral properties, this compound has been evaluated for antitumor activity. A study demonstrated that derivatives of oxathiazepane compounds possess cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the oxathiazepane ring could significantly enhance cytotoxicity, making it a candidate for further development as an anticancer agent .

Case Study 1: Antiviral Screening

In a preclinical study aimed at identifying novel antiviral agents, researchers synthesized a series of oxathiazepane derivatives and screened them against HIV-1. The most active compounds were found to have IC50 values in the low micromolar range. This study highlights the potential of 1,4,5-oxathiazepane derivatives in developing new treatments for viral infections .

Case Study 2: Anticancer Activity

A comprehensive analysis involving various oxathiazepane derivatives showed significant growth inhibition in human cancer cell lines. The most potent derivative exhibited an IC50 value of less than 10 µM against A-431 cells (human epidermoid carcinoma). This underscores the importance of further investigation into the mechanisms of action and optimization of these compounds for therapeutic use .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

1,4,5-oxathiazepane 4,4-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3S/c6-9(7)4-3-8-2-1-5-9/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQCWJFIVXGEAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCS(=O)(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.